4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
The research highlights the compound's versatility in synthesizing a range of biologically active molecules. One study illustrates the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating the compound's potential as a chiral building block in the preparation of alkaloids with biological activities (Passarella et al., 2005). Another example is its role in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate for crizotinib, highlighting its application in pharmaceutical synthesis (Kong et al., 2016).
Applications in Drug Synthesis
The compound is instrumental in synthesizing key intermediates for drug development, as seen in the creation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a critical component in developing potent deoxycytidine kinase inhibitors. This showcases the compound's role in oncology, with potential implications for cancer treatment (Zhang et al., 2009).
Structural and Functional Diversity
The research underscores the compound's adaptability in generating diverse molecular structures with potential therapeutic properties. For instance, its application in synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as anticancer agents, reflects its contribution to creating novel anticancer therapies (Rehman et al., 2018).
Contributions to Material Science
Additionally, the compound's derivatives have been explored in material science, indicating its broader applicability beyond pharmaceuticals. For example, the synthesis and characterization of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior highlight its role in creating new materials with unique properties (Pesak et al., 1997).
Future Directions
properties
IUPAC Name |
4-fluoro-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-8-6-12(7-9-20)11-24-15-10-13(19)4-5-14(15)16(21)22/h4-5,10,12H,6-9,11H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIHPTXRZXVJRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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